molecular formula C29H30N4O7 B2473529 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide CAS No. 899916-44-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide

Cat. No.: B2473529
CAS No.: 899916-44-0
M. Wt: 546.58
InChI Key: NLIBBUUNUYDFMA-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide is a quinazolinone derivative characterized by a 2,4-dioxo-4aH-quinazolinium core substituted with a 4-nitrophenylmethyl group at position 1 and a butanamide-linked 3,4-dimethoxyphenylethyl chain at position 2. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O7/c1-39-25-14-11-20(18-26(25)40-2)15-16-30-27(34)8-5-17-31-28(35)23-6-3-4-7-24(23)32(29(31)36)19-21-9-12-22(13-10-21)33(37)38/h3-4,6-7,9-14,18,23H,5,8,15-17,19H2,1-2H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWXEYNOCJPAFY-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3C=CC=CC3=[N+](C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4O7+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitrophenyl Group:

    Attachment of the Dimethoxyphenyl Ethyl Side Chain: This can be done via a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl ethyl group is introduced to the quinazolinone core.

    Final Coupling Step: The final step involves coupling the intermediate with butanamide under appropriate conditions to form the desired compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized analogues, differing primarily in substituent groups and their positions. Key comparisons include:

Compound Name Core Structure Substituent Modifications Key Properties/Activities References
Target Compound Quinazolinone (2,4-dioxo-4aH) - 4-Nitrophenylmethyl at N1
- 3,4-Dimethoxyphenylethyl-amide at C3
Hypothesized enhanced CNS permeability due to dimethoxy group; potential antibacterial activity via nitro group
N-(4-Fluorobenzyl)-4-[1-(3-Nitrobenzyl)-2,4-dioxoquinazolin-3-yl]butanamide Quinazolinone (2,4-dioxo) - 3-Nitrobenzyl at N1
- 4-Fluorobenzyl-amide at C3
Higher lipophilicity (logP ~3.8) due to fluorobenzyl; moderate antimicrobial activity against P. aeruginosa (IC₅₀ = 12 µM)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone (2,4-dioxo) - Dichlorophenylmethyl at N1
- Acetamide at C3
Increased cytotoxicity (CC₅₀ = 8 µM in fibroblasts) due to electron-withdrawing Cl groups; anticonvulsant activity in murine models
Triazole-based Benzimidazoles (e.g., Compound 11d) Benzimidazole-triazole hybrid - 4-Nitrophenyl-triazole
- Benzimidazole-amide
Potent LasR inhibition (IC₅₀ = 5 µM) in P. aeruginosa; high cytotoxicity (CC₅₀ = 10 µM)

Key Differences and Implications

  • Solubility : The 3,4-dimethoxyphenylethyl chain likely improves aqueous solubility compared to fluorobenzyl or dichlorophenyl groups, as methoxy groups enhance polarity .
  • Synthetic Feasibility : The target compound’s synthesis may involve amide coupling (e.g., HBTU/DIPEA) similar to ’s methods, though yields could vary due to steric hindrance from the dimethoxyphenyl group .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C24H33N3O4C_{24}H_{33}N_{3}O_{4}

Its structure includes a quinazoline core, which is known for various biological activities, particularly in anti-inflammatory and anticancer contexts.

Antitumor Activity

Recent studies have indicated that compounds related to quinazoline derivatives exhibit potent antitumor properties. For instance, certain 3H-quinazolin-4-one derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties

Research has demonstrated that similar compounds can significantly reduce inflammation. A study evaluating the effects of quinazoline derivatives on ulcerative colitis showed that specific compounds provided substantial protection against acetic acid-induced colitis in rats. The most effective compound demonstrated a protection rate of approximately 79.78%, outperforming standard treatments like dexamethasone .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Notably, quinazoline derivatives have been reported to inhibit phospholipase A2 (PLA2) and protease enzymes. These enzymes play crucial roles in inflammatory processes, and their inhibition can lead to reduced inflammation and pain .

The biological activity of this compound may be attributed to:

  • Inhibition of Cell Proliferation : By interfering with the cell cycle and promoting apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : Reducing the expression of pro-inflammatory cytokines.
  • Enzyme Interaction : Targeting enzymes involved in inflammatory responses.

Case Studies

StudyFindings
Study on Antitumor Effects Demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Ulcerative Colitis Model Compound showed 79.78% protection in a rat model compared to 75.30% for dexamethasone, highlighting its potential as an anti-inflammatory agent .
Enzyme Inhibition Assay Exhibited preferential inhibition towards hG-IIA type PLA2 over DrG-IB, suggesting a targeted mechanism for reducing inflammation .

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